2,6-Dimethyl-1,4-dioxane

Analytical Chemistry Gas Chromatography Volatile Compound Identification

2,6-Dimethyl-1,4-dioxane (CAS 10138-17-7) is a cyclic ether of the 1,4-dioxane class, featuring methyl groups substituted at the 2- and 6-positions of the saturated six-membered ring. This specific substitution pattern imparts distinct physical properties relative to unsubstituted 1,4-dioxane and to other regioisomers such as 2,5-dimethyl-1,4-dioxane.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 10138-17-7
Cat. No. B104993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1,4-dioxane
CAS10138-17-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1COCC(O1)C
InChIInChI=1S/C6H12O2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3
InChIKeyJZUPYBRYQINNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-1,4-dioxane (CAS 10138-17-7): A 2,6-Disubstituted Cyclic Ether Solvent with Distinct Regioisomeric Identity


2,6-Dimethyl-1,4-dioxane (CAS 10138-17-7) is a cyclic ether of the 1,4-dioxane class, featuring methyl groups substituted at the 2- and 6-positions of the saturated six-membered ring [1]. This specific substitution pattern imparts distinct physical properties relative to unsubstituted 1,4-dioxane and to other regioisomers such as 2,5-dimethyl-1,4-dioxane. With a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol, it exists as a colorless liquid that is moderately soluble in both water and organic solvents, and its synthesis introduces challenges of regio- and stereoselectivity due to the presence of two methyl groups, which can result in cis and trans isomers .

Why Generic 'Dimethyldioxane' or Unsubstituted 1,4-Dioxane Cannot Replace 2,6-Dimethyl-1,4-dioxane


Simple substitution among 1,4-dioxane derivatives is inadvisable because regioisomeric substitution patterns fundamentally alter molecular geometry, solubility, thermal behavior, and chromatographic retention [1]. While generic 'dimethyldioxane' (often referring to the 2,5-isomer, CAS 15176-21-3) shares the same empirical formula, the 2,6-arrangement yields a different conformational profile and distinct spectral signatures that are critical for analytical verification and reproducibility in synthesis [2]. Unsubstituted 1,4-dioxane (CAS 123-91-1) lacks the steric and electronic influence of the methyl groups, which can alter reaction selectivity and solvent properties in applications ranging from polymerization to natural product degradation studies [3].

Quantitative Evidence for Selecting 2,6-Dimethyl-1,4-dioxane (CAS 10138-17-7) Over Its Closest Analogs


Chromatographic Retention Index (RI) Differentiation from the 2,5-Regioisomer on Non-Polar Columns

In gas chromatography using a non-polar DB-1 capillary column, 2,6-dimethyl-1,4-dioxane exhibits a Kováts Retention Index of 672, a value that is significantly lower than that reported for the 2,5-dimethyl-1,4-dioxane regioisomer (RI ≈ 1095 on a polar Carbowax 20M column under similar temperature ramp conditions) [1]. This difference allows for unambiguous identification and quantification in complex mixtures where isomers co-elute or where a specific isomer is required as an analytical standard [2].

Analytical Chemistry Gas Chromatography Volatile Compound Identification

Differentiation via Vibrational Spectroscopy (IR) Bands in the 650-1800 cm⁻¹ Region

Infrared spectroscopic analysis in the 650–1800 cm⁻¹ region reveals distinct vibrational bands for 2,6-disubstituted 1,4-dioxanes that differ from monosubstituted or other disubstituted analogs [1]. While the exact wavenumber shifts are part of detailed spectral assignments, the presence and relative intensities of bands attributed to the 1,4-dioxane ring vibrations and methylene group deformations serve as a definitive fingerprint for the 2,6-substitution pattern, distinguishing it from 2,5-dimethyl-1,4-dioxane and 1,4-dioxane itself [2].

Spectroscopy Structural Elucidation Quality Control

Physical Property Divergence: Flash Point and Density as Safety and Handling Differentiators

2,6-Dimethyl-1,4-dioxane exhibits a flash point of 35.4 °C, classifying it as a flammable liquid . In contrast, the 2,5-dimethyl-1,4-dioxane regioisomer has a reported flash point of 23.9 °C, indicating higher volatility and a more stringent safety classification for storage and handling [1]. Additionally, the estimated density for the 2,6-isomer is 0.9548 g/cm³, while the 2,5-isomer is reported at 0.932 g/cm³, reflecting differences in liquid-phase packing that can affect solvent blending and phase separation processes .

Process Safety Solvent Handling Material Compatibility

Context-Dependent Relevance: Thermal Degradation Marker in Food Chemistry Research

2,6-Dimethyl-1,4-dioxane is identified as a specific product of the thermal degradation of alliin and deoxyalliin in aqueous solution, a pathway relevant to the generation of volatile flavor compounds in garlic and related alliums [1]. This formation pathway is not reported as a major route for 2,5-dimethyl-1,4-dioxane or other regioisomers under identical conditions, making the 2,6-isomer a specific marker compound for these degradation studies .

Food Chemistry Flavor Science Thermal Degradation

Specific Scenarios Where 2,6-Dimethyl-1,4-dioxane (CAS 10138-17-7) Provides a Verifiable Scientific Advantage


Analytical Method Development Requiring Regioisomer-Specific Standards

When developing GC-MS or GC-FID methods for complex volatile mixtures (e.g., food aroma extracts or environmental samples), the use of 2,6-dimethyl-1,4-dioxane as a reference standard is essential to avoid misidentification of the 2,5-isomer. The substantial difference in Kováts Retention Index (672 for the 2,6-isomer vs. ~1095 for the 2,5-isomer on common stationary phases) ensures that the correct isomer is used for calibration and method validation [1].

Quality Control and Identity Confirmation via Spectroscopic Fingerprinting

For laboratories receiving 2,6-dimethyl-1,4-dioxane from suppliers, IR spectroscopy offers a definitive means of confirming the correct regioisomeric identity. The compound's unique absorption pattern in the 650-1800 cm⁻¹ region, as cataloged by the Coblentz Society, serves as a rapid, non-destructive check against mislabeled material, which is a known risk when purchasing generic 'dimethyldioxane' [2].

Process Development Where Higher Flash Point Reduces Fire Hazard

In solvent selection for pilot-scale reactions or extractions, the higher flash point of 2,6-dimethyl-1,4-dioxane (35.4 °C) compared to 2,5-dimethyl-1,4-dioxane (23.9 °C) may allow it to be used under less restrictive engineering controls, potentially simplifying process safety management and reducing operational costs associated with handling flammable liquids .

Food Flavor Chemistry Studies on Allium Thermal Degradation

Investigations into the formation of volatile sulfur compounds from garlic precursors (alliin and deoxyalliin) require 2,6-dimethyl-1,4-dioxane as an authentic reference compound for identification and quantification. Its specific generation from these precursors, as demonstrated by Yu et al. (1994), makes it a key marker in understanding the thermal degradation pathways that influence cooked garlic aroma [3].

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